molecular formula C6H7NO6S2 B14496383 2-(Sulfoamino)benzene-1-sulfonic acid CAS No. 64275-28-1

2-(Sulfoamino)benzene-1-sulfonic acid

Cat. No.: B14496383
CAS No.: 64275-28-1
M. Wt: 253.3 g/mol
InChI Key: AFWMKKDENYIPEP-UHFFFAOYSA-N
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Description

2-(Sulfoamino)benzene-1-sulfonic acid is an organosulfur compound with the molecular formula C6H7NO5S2. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with a sulfoamino group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Sulfoamino)benzene-1-sulfonic acid can be synthesized through the sulfonation of aniline derivatives. The process typically involves the reaction of aniline with sulfuric acid or sulfur trioxide to introduce the sulfonic acid group. The sulfoamino group can be introduced by subsequent reactions with appropriate sulfonating agents .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors where aniline is treated with sulfur trioxide in the presence of a catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Sulfoamino)benzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amino derivatives, and substituted benzene compounds .

Scientific Research Applications

2-(Sulfoamino)benzene-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Sulfoamino)benzene-1-sulfonic acid involves its interaction with various molecular targets. The sulfoamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound can also participate in electrophilic aromatic substitution reactions, affecting the pathways involved in these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Sulfoamino)benzene-1-sulfonic acid is unique due to the presence of both sulfonic acid and sulfoamino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and industrial applications .

Properties

CAS No.

64275-28-1

Molecular Formula

C6H7NO6S2

Molecular Weight

253.3 g/mol

IUPAC Name

2-(sulfoamino)benzenesulfonic acid

InChI

InChI=1S/C6H7NO6S2/c8-14(9,10)6-4-2-1-3-5(6)7-15(11,12)13/h1-4,7H,(H,8,9,10)(H,11,12,13)

InChI Key

AFWMKKDENYIPEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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